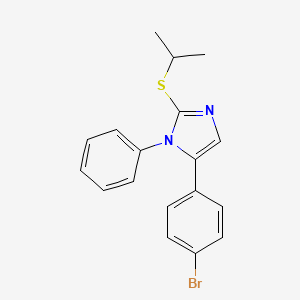

5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole

Description

5-(4-Bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole: is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group, an isopropylthio group, and a phenyl group attached to the imidazole ring

Properties

IUPAC Name |

5-(4-bromophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2S/c1-13(2)22-18-20-12-17(14-8-10-15(19)11-9-14)21(18)16-6-4-3-5-7-16/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMOANXTIQPQIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Attachment of the Isopropylthio Group: The isopropylthio group can be attached through a nucleophilic substitution reaction using isopropylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the isopropylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its bromophenyl group can be utilized for radiolabeling, making it useful in imaging studies.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with proteins, while the isopropylthio group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Bromophenylacetic acid

- Bromadiolone

- Bromfenac

- Para-Bromoamphetamine

- Bromopropylate

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole stands out due to its unique combination of functional groups. The presence of both a bromophenyl and an isopropylthio group on the imidazole ring provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-(4-bromophenyl)-2-(isopropylthio)-1-phenyl-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article aims to synthesize available research findings, case studies, and data tables that elucidate the biological activity of this compound.

The molecular formula of this compound is with a molecular weight of 366.29 g/mol. The compound exhibits a melting point range of 148–150 °C, indicating its stability under various conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.29 g/mol |

| Melting Point | 148–150 °C |

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Imidazole compounds have shown promise in anticancer research. For instance, derivatives similar to this compound have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes associated with disease pathways. Certain imidazole derivatives act as inhibitors of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs . This inhibition can enhance the therapeutic efficacy of co-administered drugs.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled study involving bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The results indicate that the compound has potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity in Cell Lines

In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 25 µM). These findings support further investigation into its mechanism of action and potential clinical applications .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It can modulate enzyme activity related to metabolic pathways involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cancer cells, promoting apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.